

Structural Elucidation of 6-Ethylnicotinic Acid: A Technical Characterization Guide

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Compound of Interest

Compound Name: 6-Ethylnicotinic acid

CAS No.: 802828-81-5

Cat. No.: B2595150

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Executive Summary

6-Ethylnicotinic acid (CAS 802828-81-5) represents a critical pharmacophore in the development of receptor-specific ligands and metabolic modulators.^[1] As a derivative of nicotinic acid (Vitamin B3), its substitution at the 6-position introduces steric and lipophilic modifications that significantly alter receptor binding affinity (e.g., GPR109A) and metabolic stability compared to its parent compound.^[1]

This guide provides a definitive protocol for the structural proof and physicochemical characterization of **6-Ethylnicotinic acid**.^[1] It moves beyond standard spectral listing to address the specific challenge of differentiating regioisomers (e.g., 5-ethyl vs. 6-ethyl) and establishing a self-validating analytical workflow.

Chemical Identity & Synthetic Context

Understanding the origin of the sample is prerequisite to characterization, as it dictates the impurity profile.^[1]

- IUPAC Name: 6-Ethylpyridine-3-carboxylic acid^[1]

- Molecular Formula: C

H

NO

[2][3]

- Molecular Weight: 151.16 g/mol [3]

- Structure:

- Core: Pyridine ring[4]
- Substituents: Carboxylic acid at C3; Ethyl group at C6.

Synthetic Implication: Common synthesis involves the oxidation of 2-ethyl-5-methylpyridine or the hydrolysis of ethyl 6-ethylnicotinate.[1] Critical impurities often include 6-methylnicotinic acid (incomplete alkylation/wrong starting material) or isocinchomeric acid (over-oxidation). The analytical strategy must resolve these specific byproducts.

Structural Elucidation: The Multi-Modal Workflow

The primary challenge in characterizing substituted pyridines is conclusively assigning the substitution pattern. Mass spectrometry confirms the formula, but NMR is required to prove the 2,5-substitution pattern relative to the nitrogen (positions 3 and 6).[1]

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and degree of unsaturation.

- Method: ESI-QTOF in Positive Ion Mode (

).

- Theoretical m/z: 152.0712

- Fragmentation Logic:

- Look for neutral loss of H

O (18 Da) or CO (28 Da) from the carboxylic acid.

- Look for tropylium-like rearrangement ions characteristic of alkyl-pyridines.[1]

Infrared Spectroscopy (FT-IR)

Objective: Confirm functional group integrity (Acid vs. Ester vs. Amide).

- Key Diagnostic Bands:
 - 3300–2500 cm

(Broad): O-H stretch of carboxylic acid (dimer).
 - 1680–1710 cm

(Strong): C=O stretching (Aromatic acid).
 - 1590–1600 cm

: C=N / C=C pyridine ring breathing.

Nuclear Magnetic Resonance (NMR) – The Definitive Proof

This is the critical step. You must differentiate **6-ethylnicotinic acid** from its isomers (e.g., 5-ethylnicotinic acid).[1]

Solvent: DMSO-

(prevents exchange of acidic protons and provides clear aromatic resolution).

H NMR Prediction & Assignment Logic:

Proton	Chemical Shift ()	Multiplicity	Coupling ()	Structural Logic (Causality)
H-2	9.00 – 9.15 ppm	Singlet (d)	Hz	Deshielded: to Nitrogen, to COOH.[1] Isolated singlet confirms C3/C6 substitution.
H-4	8.10 – 8.25 ppm	Doublet (dd)	Hz	Deshielded: to Nitrogen, to COOH.[1] Shows strong ortho coupling to H-5.[1]
H-5	7.30 – 7.45 ppm	Doublet	Hz	Shielded: to Nitrogen, to COOH.[1] Ortho coupling to H-4 is the "fingerprint" of 3,6-substitution. [1]
-CH -	2.80 ppm	Quartet	Hz	Benzylic methylene.[1]
-CH	1.25 ppm	Triplet	Hz	Terminal methyl.

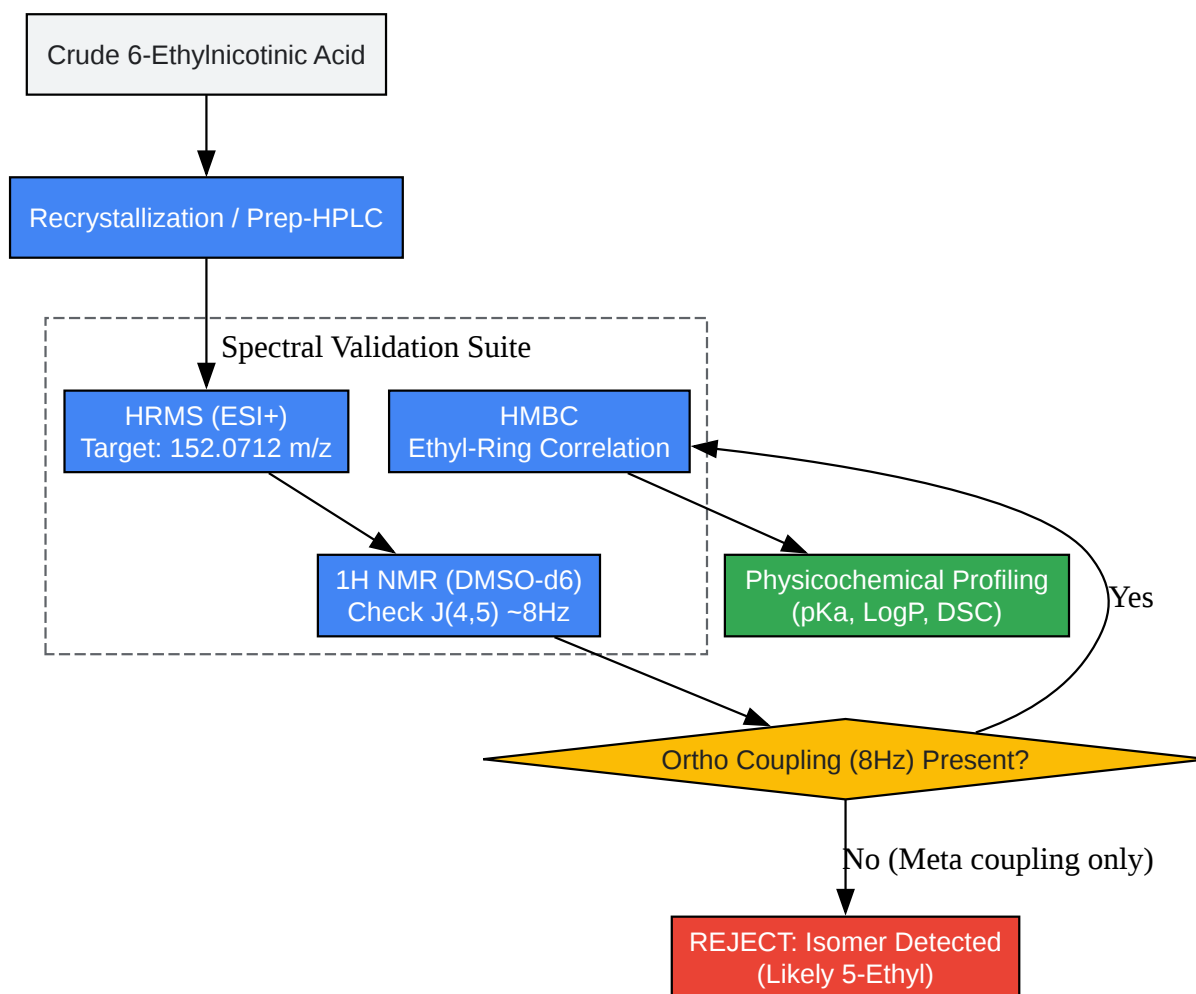
Critical Distinction: If this were 5-ethylnicotinic acid, H-4 and H-6 would show meta coupling (Hz) rather than the strong ortho coupling (Hz) seen between H-4 and H-5 in the 6-ethyl isomer.[1]

C NMR & 2D Correlations:

- HMBC (Heteronuclear Multiple Bond Correlation): This is the "self-validating" step.
 - The Ethyl -CH
 - protons must show a strong 3-bond correlation to C-5 and C-2 (weak) or C-6 (direct).[1]
 - Correlation Check: If the Ethyl -CH
 - correlates to a carbon that has no proton attached (C-6) and a carbon with a doublet proton (C-5), the structure is confirmed.[1]

Visualization: Elucidation Workflow

The following diagram illustrates the logical flow from crude synthesis to certified structure, highlighting the decision gates.



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Figure 1: Decision-tree workflow for the structural confirmation of **6-Ethynicotinic acid**, emphasizing the NMR coupling constant checkpoint.

Physicochemical Characterization

Once the structure is confirmed, the molecule must be characterized for pharmaceutical utility.

[1]

Acid Dissociation Constants (pKa)

Nicotinic acid derivatives are zwitterionic. The 6-ethyl group is an electron-donating group (EDG), which will subtly alter the pKa values compared to unsubstituted nicotinic acid.[1]

- pKa 1 (Pyridine Nitrogen): ~4.9 – 5.1 (Protonated form). The ethyl group increases electron density on the ring, making the nitrogen slightly more basic than nicotinic acid (pKa 4.85).
- pKa 2 (Carboxylic Acid): ~4.8 (Neutral to Anionic).
- Protocol: Potentiometric titration using a standardized NaOH solution (0.1 N) in water/methanol (if solubility is low).

Lipophilicity (LogP/LogD)

The ethyl group significantly increases lipophilicity, improving membrane permeability compared to nicotinic acid.

- Predicted LogP: ~1.2 – 1.5 (Nicotinic acid is ~0.3).
- Method: Shake-flask method (Octanol/Water) or HPLC retention time correlation against standards.

Thermal Analysis (DSC/TGA)

- Melting Point: Expected range 160°C – 190°C (Experimental verification required; 6-methylnicotinic acid melts ~210°C; ethyl derivatives typically melt lower due to crystal packing disruption).
- Protocol: Differential Scanning Calorimetry (DSC). Heat at 10°C/min from 40°C to 250°C. Look for a sharp endotherm (melting) and check for degradation (exotherms) immediately following.

Quality Control: HPLC Method

To ensure batch-to-batch consistency, a robust HPLC method is required.[1]

Chromatographic Conditions:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]

- Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5 to suppress ionization of COOH).
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 60% B over 15 minutes.
- Detection: UV at 260 nm (Pyridine transition).
- Flow Rate: 1.0 mL/min.

Self-Validating Check: Inject a mixture of Nicotinic Acid and **6-EthylNicotinic Acid**.^[1] The 6-Ethyl derivative must elute later due to the hydrophobic ethyl chain. If they co-elute, the gradient is too strong (reduce %B).^[1]

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